4,5-Dimethoxyisobenzofuran-1(3H)-one is an organic compound with the molecular formula and a molecular weight of approximately 194.18 g/mol. It belongs to the class of isobenzofuran derivatives, characterized by its unique bicyclic structure that incorporates a furan ring fused to a benzene ring. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its physical properties include a predicted density of approximately 1.260 g/cm³, although specific boiling and melting points are not widely documented .
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the derivation of various functionalized products.
Research into the biological activity of 4,5-dimethoxyisobenzofuran-1(3H)-one is limited but suggests potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. The specific biological mechanisms and efficacy of this compound require further investigation through in vitro and in vivo studies to establish its therapeutic potential.
Several synthetic routes have been developed for the preparation of 4,5-dimethoxyisobenzofuran-1(3H)-one:
These methods demonstrate the compound's accessibility through established synthetic pathways in organic chemistry .
4,5-Dimethoxyisobenzofuran-1(3H)-one has potential applications in:
The versatility of this compound makes it a candidate for further research across multiple scientific disciplines .
Several compounds share structural similarities with 4,5-dimethoxyisobenzofuran-1(3H)-one, which may exhibit comparable properties or activities. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Hydroxy-4,5-dimethoxyisobenzofuran-1(3H)-one | 83913-37-5 | 0.96 |
5-Methoxyisobenzofuran-1(3H)-one | 4741-62-2 | 0.96 |
5,6-Dimethoxyisobenzofuran-1(3H)-one | 531-88-4 | 0.94 |
Pseudomeconin | N/A | N/A |
Ethyl 4-(benzyloxy)-3-hydroxybenzoate | 177429-27-5 | 0.96 |
The uniqueness of 4,5-dimethoxyisobenzofuran-1(3H)-one lies in its specific methoxy substitution pattern on the isobenzofuran core, which may influence its reactivity and biological activity compared to these similar compounds .
4,5-Dimethoxyisobenzofuran-1(3H)-one (CAS: 4741-58-6) is a bicyclic lactone belonging to the phthalide family. Its IUPAC name derives from the benzofuran-1(3H)-one core substituted with methoxy groups at the 4- and 5-positions. The molecular formula $$ \text{C}{10}\text{H}{10}\text{O}_{4} $$ reflects a 194.18 g/mol molecular weight, with a planar structure stabilized by conjugation between the lactone carbonyl and aromatic ring. Key identifiers include:
Property | Value |
---|---|
SMILES | O=C1OCC2=C1C=CC(OC)=C2OC |
InChIKey | FJPMLTZXTKBVKX-UHFFFAOYSA-N |
Melting Point | 122–123 °C (methanol) |
Boiling Point | 404.2 ± 45.0 °C (760 mmHg) |
Density | 1.260 ± 0.06 g/cm³ |
The compound’s crystal structure reveals a nearly coplanar arrangement of the lactone and benzene rings, with methoxy groups adopting equatorial orientations to minimize steric strain.
Phthalides, first isolated in the 19th century from Ligusticum species, gained prominence for their biological activities and synthetic versatility. Key milestones include:
Year | Discovery | Significance |
---|---|---|
1963 | Isolation of ligustilide from Umbelliferae plants | First phthalide linked to medicinal properties |
1984 | Synthesis of dimeric phthalides | Demonstrated cycloaddition reactivity |
2016 | Identification of anticoagulant phthalide trimers | Expanded applications in cardiovascular research |
4,5-Dimethoxyisobenzofuran-1(3H)-one emerged as a model compound for studying methoxy-directed electrophilic substitutions, enabling advances in natural product synthesis. Its role in [4+2] cycloadditions, as seen in reactions with maleimides, underscores its utility in constructing polycyclic frameworks.
Methoxy group positioning profoundly influences phthalide reactivity and physical properties. A comparative analysis of isomers highlights:
The 4,5-dimethoxy isomer exhibits enhanced solubility in polar aprotic solvents (e.g., DMF, acetone) compared to its 5,6-counterpart, attributed to reduced crystal lattice energy. Synthetic routes to these isomers often involve regioselective Friedel-Crafts acylations or Ullmann couplings to install methoxy groups. For example, 4,5-dimethoxyisobenzofuran-1(3H)-one is synthesized via:
Challenges in isomer separation are mitigated by HPLC with chiral stationary phases or recrystallization from ethanol/water mixtures.